ethyl 1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyrazine-5-carboxylate
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Overview
Description
Ethyl 1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyrazine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyrazine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with aniline in the presence of a catalyst such as AC-SO3H . This reaction proceeds through a series of steps including cyclization and annulation to form the desired pyrazolopyrazine structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyrazine-5-carboxylate can undergo various chemical reactions including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolopyrazine derivatives, while reduction can produce reduced forms with different functional groups.
Scientific Research Applications
Ethyl 1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyrazine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a subject of interest in biochemical studies.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyrazine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyrazine-5-carboxylate can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolopyridine structure and exhibit comparable biological activities.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring and show diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties, which distinguish it from other related compounds.
Properties
Molecular Formula |
C9H10N4O3 |
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Molecular Weight |
222.20 g/mol |
IUPAC Name |
ethyl 1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyrazine-5-carboxylate |
InChI |
InChI=1S/C9H10N4O3/c1-3-16-9(15)6-8(14)12-7-5(11-6)4-10-13(7)2/h4H,3H2,1-2H3,(H,12,14) |
InChI Key |
DSKNIGNWLZZRME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(NC1=O)N(N=C2)C |
Origin of Product |
United States |
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